2-Ethylbenzo[d]oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbenzo[d]oxazole-5-carboxylic acid is a heterocyclic compound featuring a benzoxazole ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbenzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminophenol with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbenzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration typically uses a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-ethylbenzo[d]oxazole-5-carboxaldehyde or this compound.
Reduction: Formation of 2-ethylbenzo[d]oxazole-5-methanol.
Substitution: Formation of nitro or halogenated derivatives of the benzoxazole ring.
Scientific Research Applications
2-Ethylbenzo[d]oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-ethylbenzo[d]oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
2-Methylbenzo[d]oxazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Phenylbenzo[d]oxazole-5-carboxylic acid: Contains a phenyl group at the 2-position.
Benzoxazole-5-carboxylic acid: Lacks the ethyl substitution at the 2-position.
Uniqueness: 2-Ethylbenzo[d]oxazole-5-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-ethyl-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-2-9-11-7-5-6(10(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
VMBLBEMABFFRSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.